Methyl 5,6-dihydroxypyridine-2-carboxylate

Description

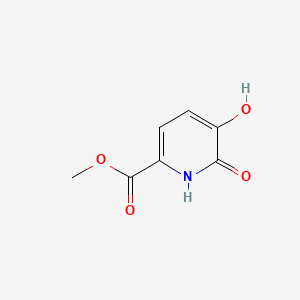

Methyl 5,6-dihydroxypyridine-2-carboxylate (CAS: 1260883-63-3) is a pyridine derivative characterized by hydroxyl groups at positions 5 and 6 and a methyl ester at position 2. Its molecular structure (Fig. 1) grants unique polarity and reactivity, making it a candidate for pharmaceutical and synthetic applications. The compound is commercially available at 95% purity, as noted in combinatorial chemistry catalogs .

Properties

IUPAC Name |

methyl 5-hydroxy-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)4-2-3-5(9)6(10)8-4/h2-3,9H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJQHPJCIORNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717802 | |

| Record name | Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260883-63-3 | |

| Record name | Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5,6-dihydroxypicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydroxypyridine-2-carboxylate typically involves the hydroxylation of a pyridine precursor followed by esterification. One common method is the hydroxylation of 2-methylpyridine using a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions to introduce the hydroxyl groups at the 5 and 6 positions. The resulting dihydroxypyridine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine are employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5,6-dihydroxypyridine-2-carboxylate has shown promise in the development of therapeutic agents. Its structural features allow it to act as a scaffold for drug design, particularly in the synthesis of compounds with biological activity.

- Antitumor Activity : Recent studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, compounds synthesized from this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival .

- Antioxidant Properties : Research has highlighted the compound's potential as a phenolic antioxidant. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing nutraceuticals aimed at preventing oxidative damage associated with chronic diseases .

Biochemical Applications

The compound serves as an important intermediate in the synthesis of biologically active molecules.

- Enzyme Modulation : this compound has been utilized to modulate methyl modifying enzymes, such as EZH2. This modulation is significant in cancer research, where EZH2 is implicated in tumor growth and metastasis. Compounds derived from this structure have been shown to inhibit EZH2 activity, providing a potential therapeutic pathway for treating aggressive forms of cancer .

- Bioconversion Studies : The compound has been used in bioconversion processes involving whole-cell biocatalysts. For example, Burkholderia sp. MAK1 has been demonstrated to convert pyridine derivatives into hydroxylated products efficiently. This process underscores the utility of this compound as a substrate for producing valuable biochemical intermediates .

Environmental Science

In environmental applications, this compound is being explored for its potential role in bioremediation.

- Pollutant Degradation : Studies have indicated that certain microbial strains can utilize this compound as a carbon source, facilitating the degradation of environmental pollutants. This characteristic makes it a candidate for developing bioremediation strategies aimed at cleaning up contaminated sites .

Case Studies and Research Findings

The following table summarizes key studies that highlight the applications and findings related to this compound:

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydroxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence the activity of enzymes and receptors. The compound’s ability to undergo oxidation and reduction reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s key differentiator is the presence of two hydroxyl groups on the pyridine ring. Below is a comparative analysis with similar dihydropyridine and pyridine carboxylates:

Key Observations :

- Hydroxyl vs. Methoxy/Methyl Groups : The dihydroxy substituents in the target compound enhance solubility in polar solvents (e.g., water, DMSO) but increase susceptibility to oxidation compared to methoxy or methyl analogues .

- Ester Variations : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than benzyl esters, impacting their stability in biological systems .

Spectroscopic Characterization

- 1H NMR : Hydroxyl protons in the target compound resonate downfield (δ 10–12 ppm), absent in methyl/methoxy analogues .

- 13C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm, consistent across methyl esters .

- IR : Strong O-H stretches (~3200–3500 cm⁻¹) distinguish the target compound from analogues with C-H or C-O stretches .

Physicochemical Properties

Biological Activity

Methyl 5,6-dihydroxypyridine-2-carboxylate (MDHPC) is a compound of increasing interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

MDHPC is characterized by the following chemical structure:

- Chemical Formula : C7H7NO3

- CAS Number : 1260883-63-3

The compound features two hydroxyl groups at positions 5 and 6 of the pyridine ring, which are significant for its biological interactions.

Antiviral Properties

Research has indicated that MDHPC exhibits antiviral properties, particularly against HIV-1. In a study assessing the cytotoxicity and antiviral activity of related compounds, MDHPC derivatives demonstrated significant efficacy in preventing HIV-1 multiplication in acutely infected MT-4 cells. The effective concentration (EC50) values were notably low, indicating potent antiviral activity. For instance, derivatives with lower molecular weights showed better performance in inhibiting viral replication compared to heavier oligomers .

Cytotoxicity

The cytotoxic effects of MDHPC were evaluated using cell-based assays. The compound showed varying degrees of cytotoxicity depending on its molecular structure. For instance, the cytotoxic concentration (CC50) values were reported as follows:

| Compound | EC50 (µg/mL) | CC50 (µg/mL) |

|---|---|---|

| MDHPC Derivative A | 0.5 | 5 |

| MDHPC Derivative B | 1.5 | 15 |

| MDHPC Derivative C | >30 | >100 |

These results suggest that while some derivatives are effective against HIV-1, they also exhibit cytotoxic effects that need to be carefully evaluated for therapeutic use .

The mechanism by which MDHPC exerts its antiviral effects may involve targeting specific stages of the viral life cycle. It is hypothesized that compounds like MDHPC could interfere with the adsorption and fusion processes necessary for viral entry into host cells. This targeting could potentially reduce the viral load in infected individuals and improve treatment outcomes .

Study on Pyridine Derivatives

A study investigating the bioconversion capabilities of Burkholderia sp. MAK1 demonstrated that various pyridine derivatives could be converted into their hydroxylated forms using whole-cell biocatalysis. This method highlights the potential for synthesizing hydroxylated derivatives like MDHPC through microbial processes, which could enhance their biological activity and bioavailability .

Drug Metabolism Influence

Another significant aspect of MDHPC's biological activity is its interaction with the gut microbiome, which can influence drug metabolism and therapeutic outcomes. The gut microbiome's ability to metabolize compounds can alter their pharmacokinetics and efficacy in vivo. Understanding these interactions is crucial for optimizing MDHPC's therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.